The N2 Reduction Reaction (NRR) is the chemical process of converting nitrogen gas (N2) into ammonia (NH3). [, ] This process typically involves breaking the strong triple bond in N2 and adding hydrogen atoms. [] The NRR is of great interest as a potential alternative to the energy-intensive Haber-Bosch process, which is currently the dominant method for ammonia production. [, , ]
Electrocatalytic NRR utilizes electricity to drive the conversion of N2 to NH3 under milder conditions compared to the Haber-Bosch process. [, ] This approach offers a potentially more sustainable and environmentally friendly method for ammonia synthesis. [, , ]
Various materials have been investigated as electrocatalysts for NRR, including:* Metals: Gold (Au), Ruthenium (Ru), Palladium (Pd), Copper (Cu), Silver (Ag), Molybdenum (Mo) [, , , , , , , ]* Metal Oxides: Titanium dioxide (TiO2), Cerium oxide (CeO2), Chromium oxide (Cr2O3), Molybdenum trioxide (MoO3) [, , , , , ] * Metal Carbides: Molybdenum carbide (Mo2C) []* Metal Sulfides: Molybdenum disulfide (MoS2) []* Metal-Organic Frameworks (MOFs): Hf4N20, WN8, Os5N28 []* Carbon-based Materials: Nitrogen-doped porous carbon (NPC), Graphene [, , ]* Boron Nanosheet (BNS) []
Despite its promise, electrocatalytic NRR faces several challenges:* Low Activity: The NRR is kinetically sluggish due to the difficulty in breaking the strong N≡N bond. [, ]* Low Selectivity: The competing hydrogen evolution reaction (HER) often dominates, reducing the selectivity towards NH3 formation. [, , ]
Photocatalytic NRR employs semiconductor photocatalysts to convert N2 to NH3 using solar energy. [] This approach offers a potentially sustainable and environmentally benign method for ammonia synthesis. []
Various semiconductor materials, such as tungsten oxide (W18O49) nanowires, have been investigated as photocatalysts for N2 reduction. []
Similar to electrocatalytic NRR, photocatalytic NRR faces challenges related to low activity and selectivity. []
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6